
Momordicósido I aglicón
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Momordicoside I aglycone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cucurbitane-type triterpenoids and their derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound in various assays.
Medicine: Studied for its antidiabetic, anti-inflammatory, and anticancer properties. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Momordicoside I aglycone typically involves the extraction and isolation from the fruits or leaves of Momordica charantia. The process begins with the extraction of the plant material using solvents such as methanol or ethanol. The extract is then subjected to fractionation using techniques like silica gel chromatography and Sephadex LH-20 column chromatography to isolate the desired compound .
Industrial Production Methods
Industrial production of Momordicoside I aglycone follows similar extraction and purification processes but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high yield and purity of the compound. The use of high-performance liquid chromatography (HPLC) is common in industrial settings to achieve precise separation and quantification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Momordicoside I aglycone undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (sodium methoxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Momordicoside I aglycone can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Mecanismo De Acción
The mechanism of action of Momordicoside I aglycone involves its interaction with various molecular targets and pathways. It has been shown to modulate the insulin signaling pathway, leading to improved glucose uptake and utilization. Additionally, it exhibits antioxidant activity by scavenging reactive oxygen species and upregulating the expression of antioxidant enzymes. The compound also interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Momordicoside I aglycone is unique among cucurbitane-type triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Momordicoside A: Known for its strong binding affinity with α-amylase and its role in inhibiting carbohydrate digestion.
Momordicoside L: Exhibits moderate α-glucosidase inhibitory activity and anti-inflammatory properties.
Karaviloside VI and VIII: Both compounds show significant inhibition of α-glucosidase and possess anti-inflammatory activities.
In comparison, Momordicoside I aglycone stands out for its potent antidiabetic and anticancer properties, making it a valuable compound for further research and development .
Actividad Biológica
Momordicoside I aglycone, a triterpenoid derived from Momordica charantia (bitter melon), has garnered attention for its diverse biological activities, particularly in the fields of diabetes management, anti-inflammatory effects, and potential anticancer properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activities associated with this compound.
Overview of Momordicoside I Aglycone
Momordicoside I aglycone is classified as a cucurbitane-type triterpenoid. Its extraction typically involves methods such as solvent extraction followed by chromatographic purification. The compound exhibits a variety of pharmacological properties that are being explored for therapeutic applications.
Antidiabetic Activity
One of the most significant biological activities of Momordicoside I aglycone is its antidiabetic effect . Research indicates that this compound enhances glucose uptake and improves insulin sensitivity through various mechanisms:
- Insulin Signaling Modulation : It interacts with insulin signaling pathways, leading to increased glucose transport into cells, particularly via GLUT4 translocation .
- Inhibition of Carbohydrate-Digesting Enzymes : Momordicoside I aglycone has been shown to inhibit α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion, thereby reducing postprandial blood glucose levels .
Case Study: In Vivo Studies
A study conducted on diabetic mice demonstrated that administration of Momordicoside I aglycone significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects .
Anti-Inflammatory Properties
In addition to its antidiabetic effects, Momordicoside I aglycone exhibits anti-inflammatory properties . It has been shown to reduce the production of pro-inflammatory cytokines and modulate pathways related to inflammation:
- Cytokine Inhibition : The compound reduces levels of TNF-α and IL-6 in various models of inflammation .
- Reactive Oxygen Species Scavenging : It demonstrates antioxidant activity by scavenging free radicals, contributing to its anti-inflammatory effects .
Anticancer Potential
Emerging research suggests that Momordicoside I aglycone may have anticancer properties . Preliminary studies indicate:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
- Mechanisms of Action : Molecular docking studies suggest that Momordicoside I aglycone interacts with key proteins involved in cancer cell proliferation and survival, potentially inhibiting tumor growth .
The biological activities of Momordicoside I aglycone can be attributed to its interaction with several molecular targets:
- Insulin Receptor Pathway : Enhances insulin receptor signaling leading to increased glucose uptake.
- Inflammatory Pathways : Modulates NF-kB signaling, reducing inflammatory responses.
- Antioxidant Enzyme Regulation : Upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Comparative Analysis with Similar Compounds
Compound Name | Antidiabetic Activity | Anti-inflammatory Activity | Anticancer Activity |
---|---|---|---|
Momordicoside I | High | Moderate | Moderate |
Momordicoside A | Moderate | Low | Low |
Karaviloside VI | Moderate | High | Low |
This table highlights the comparative biological activities of Momordicoside I aglycone against similar compounds derived from Momordica charantia.
Propiedades
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)22-13-16-30-23(10-11-24(31)26(30,4)5)29(22,19-33-30)18-17-27(21,28)6/h8,13-14,16,20-24,31-32H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWGKJJMMBZZDX-ITPHIMIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098621 | |
Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81910-41-0 | |
Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81910-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: Momordicoside I aglycone demonstrates promising activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. Molecular docking studies reveal that Momordicoside I aglycone binds to the active site of SmPNP with a strong binding affinity of -7.9 kcal/mol []. This interaction primarily occurs through pi-sigma bonds with the amino acid residue HIS 88, a crucial residue within the SmPNP active site []. Inhibiting SmPNP could disrupt the parasite's purine salvage pathway, essential for nucleotide synthesis and, ultimately, parasite survival. This targeted mechanism suggests Momordicoside I aglycone's potential as a novel therapeutic lead for schistosomiasis treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.